2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid
CAS No.:
Cat. No.: VC17862703
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-7,11H2,(H,12,13) |
| Standard InChI Key | LAKYXHPRPODYAF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC(C2)(CN)C(=O)O |
Introduction
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a heterocyclic compound notable for its spirocyclic structure. This compound is characterized by a unique bicyclic arrangement where two rings share a single carbon atom, forming the "spiro" connection. Its molecular formula is C10H17NO2, and it has gained attention for potential applications in medicinal chemistry and organic synthesis due to its distinctive three-dimensional structure and functional groups.
Structural Characteristics
The molecular structure of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid comprises:
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Spirocyclic Framework: A rigid bicyclic system that imparts unique steric and electronic properties.
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Functional Groups:
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An amine group (-NH2) attached to the spiro center.
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A carboxylic acid group (-COOH), which contributes to its reactivity and biological activity.
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These features make the compound versatile for chemical modifications and interactions with biological targets.
General Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. A common method includes:
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Reactants:
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A precursor amine.
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A carboxylic acid derivative.
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Reagents:
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Coupling agents like dicyclohexylcarbodiimide (DCC).
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A base such as triethylamine.
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Reaction Conditions:
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The reaction is performed under controlled temperatures to ensure proper cyclization.
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This method ensures high yield and purity of the target compound.
Functional Group Reactions
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Carboxylic Acid Group:
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Esterification: Reacts with alcohols in the presence of acid catalysts.
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Amidation: Forms amides when reacted with amines.
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Amino Group:
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Alkylation: Can form secondary or tertiary amines.
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Acylation: Reacts with acyl chlorides or anhydrides.
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Biological Targeting
The spiro structure allows for specific binding to enzymes or receptors, potentially modulating biological pathways.
Drug Design
Spirocyclic compounds like 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid are valuable in drug discovery due to their:
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Enhanced binding specificity.
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Improved pharmacokinetic properties.
Potential Therapeutic Uses
While specific applications are under investigation, spirocyclic frameworks are often explored for:
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Anticancer agents.
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Antimicrobial drugs.
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Enzyme inhibitors.
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